Z-L-alanine 4-methoxy-beta-naphthylamide
Overview
Description
Preparation Methods
The synthesis of Z-L-alanine 4-methoxy-beta-naphthylamide involves the coupling of Z-L-alanine with 4-methoxy-beta-naphthylamine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Z-L-alanine 4-methoxy-beta-naphthylamide undergoes various chemical reactions, including:
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents such as potassium permanganate or chromium trioxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-L-alanine 4-methoxy-beta-naphthylamide is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The mechanism of action of Z-L-alanine 4-methoxy-beta-naphthylamide involves its interaction with aminopeptidase M. The enzyme cleaves the amide bond, releasing 4-methoxy-beta-naphthylamine, which can be detected fluorometrically . This reaction provides insights into the enzyme’s activity and specificity .
Comparison with Similar Compounds
Z-L-alanine 4-methoxy-beta-naphthylamide can be compared with similar compounds such as:
L-alanine 4-methoxy-beta-naphthylamide: This compound lacks the Z-protecting group and is used in similar enzymatic studies.
L-alanine beta-naphthylamide: This compound lacks the methoxy group and is used to study different enzymatic activities.
Z-L-alanine beta-naphthylamide: This compound lacks the methoxy group but retains the Z-protecting group, making it useful for different proteomic applications.
The uniqueness of this compound lies in its specific structure, which allows for selective interaction with aminopeptidase M and provides a fluorogenic readout .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(23-22(26)28-14-16-8-4-3-5-9-16)21(25)24-18-12-17-10-6-7-11-19(17)20(13-18)27-2/h3-13,15H,14H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORNHPLFMGYMF-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427232 | |
Record name | Z-L-alanine 4-methoxy-beta-naphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201982-94-7 | |
Record name | Z-L-alanine 4-methoxy-beta-naphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201982-94-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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